molecular formula C15H11N5O6S2 B11526117 5,5'-[(3-nitrophenyl)methanediyl]bis(2-thioxodihydropyrimidine-4,6(1H,5H)-dione)

5,5'-[(3-nitrophenyl)methanediyl]bis(2-thioxodihydropyrimidine-4,6(1H,5H)-dione)

Cat. No.: B11526117
M. Wt: 421.4 g/mol
InChI Key: MHRIFQKMFPOENH-UHFFFAOYSA-N
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Description

5-[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YL)(3-NITROPHENYL)METHYL]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound that belongs to the class of diazinane derivatives This compound is characterized by the presence of multiple functional groups, including sulfanylidene, nitrophenyl, and diazinane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YL)(3-NITROPHENYL)METHYL]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the diazinane core: The diazinane core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfanylidene groups: The sulfanylidene groups are introduced via thiolation reactions, often using thiolating agents such as thiourea or thiocyanate.

    Attachment of the nitrophenyl group: The nitrophenyl group is typically introduced through a nucleophilic substitution reaction, where a nitrophenyl halide reacts with the diazinane core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitrophenyl group, converting it to an amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted diazinane derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its structural features suggest it may have activity against certain diseases, making it a subject of pharmacological research.

Industry

In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YL)(3-NITROPHENYL)METHYL]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dioxo-2-sulfanylidene-1,3-diazinane derivatives: These compounds share the diazinane core and sulfanylidene groups but differ in their substituents.

    Nitrophenyl-substituted diazinanes: These compounds have similar nitrophenyl groups but may vary in the position and nature of other substituents.

Uniqueness

The uniqueness of 5-[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YL)(3-NITROPHENYL)METHYL]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H11N5O6S2

Molecular Weight

421.4 g/mol

IUPAC Name

5-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)-(3-nitrophenyl)methyl]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C15H11N5O6S2/c21-10-8(11(22)17-14(27)16-10)7(5-2-1-3-6(4-5)20(25)26)9-12(23)18-15(28)19-13(9)24/h1-4,7-9H,(H2,16,17,21,22,27)(H2,18,19,23,24,28)

InChI Key

MHRIFQKMFPOENH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(C2C(=O)NC(=S)NC2=O)C3C(=O)NC(=S)NC3=O

Origin of Product

United States

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